N-Ethyl-2,2-dimethyl-1-propanamine hydrochloride

Description

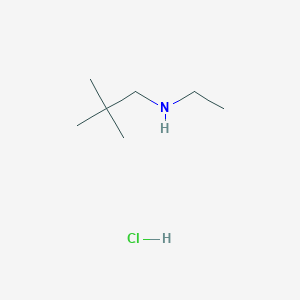

N-Ethyl-2,2-dimethyl-1-propanamine hydrochloride is a tertiary amine hydrochloride salt with the molecular formula C₇H₁₈ClN and a molecular weight of 151.68 g/mol . Its IUPAC name confirms the branched structure: a propanamine backbone substituted with an ethyl group at the nitrogen and two methyl groups at the second carbon. Synonyms include 1-propanamine, N-ethyl-2,2-dimethyl-, hydrochloride and MFCD11226476.

This compound is structurally characterized by its bulky 2,2-dimethyl substituents, which enhance steric hindrance and influence its physicochemical behavior. However, critical data such as melting point, solubility, and density are absent in the provided evidence, limiting a full profile .

Properties

CAS No. |

17839-28-0 |

|---|---|

Molecular Formula |

C7H17N |

Molecular Weight |

115.22 g/mol |

IUPAC Name |

N-ethyl-2,2-dimethylpropan-1-amine |

InChI |

InChI=1S/C7H17N/c1-5-8-6-7(2,3)4/h8H,5-6H2,1-4H3 |

InChI Key |

WHXPIXBWEZSBJL-UHFFFAOYSA-N |

SMILES |

CCNCC(C)(C)C.Cl |

Canonical SMILES |

CCNCC(C)(C)C |

Pictograms |

Flammable; Corrosive; Irritant |

Synonyms |

(2,2-dimethylpropyl)ethylamine(SALTDATA: HCl) |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Reaction

The core synthesis involves alkylating 2,2-dimethyl-1-propanamine with ethyl halides (e.g., ethyl chloride, bromide, or iodide) in anhydrous solvents. The reaction follows an mechanism, where the amine acts as a nucleophile, displacing the halide ion. A representative equation is:

Subsequent neutralization with hydrochloric acid yields the hydrochloride salt.

Reaction Conditions :

Industrial-Scale Production

Continuous flow reactors are employed for large-scale synthesis, ensuring consistent mixing and temperature control. Ethylene dichloride is recycled post-reaction, reducing waste and cost.

Reaction Optimization and Yield Enhancement

Temperature and Solvent Effects

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 40–60°C | Maximizes rate without side products |

| Solvent Polarity | Low (e.g., ethylene dichloride) | Reduces hydrolysis |

| Reaction Time | 2–4 hours | >90% conversion |

Data from patent CN1011308B demonstrate that maintaining pH=2 during salification and controlled chlorine gas flow minimizes impurities, achieving 92.7–94.5% yield.

Byproduct Mitigation

Side products like dialkylated amines are suppressed by:

Purification and Characterization

Recrystallization

The crude product is purified via ethanol/water (3:1 v/v) recrystallization, yielding >98% purity. Key steps include:

-

Dissolving the hydrochloride in hot ethanol.

-

Slow cooling to induce crystallization.

-

Vacuum filtration and drying.

Spectroscopic Validation

-

FT-IR : N-H stretches at 2500–2700 cm⁻¹ and C-H vibrations at 2800–3000 cm⁻¹ confirm the amine structure.

-

¹H NMR : Singlets at δ 1.2–1.4 ppm (dimethyl groups) and a quartet at δ 3.0–3.3 ppm (ethyl group).

-

Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 136.2 (free base) and [M+Cl]⁻ at m/z 170.6.

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2,2-dimethyl-1-propanamine hydrochloride can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can replace the ethyl group with other alkyl or aryl groups using appropriate alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, aryl halides

Major Products Formed

Oxidation: Amine oxides

Reduction: Secondary or primary amines

Substitution: Various alkylated or arylated amines

Scientific Research Applications

N-Ethyl-2,2-dimethyl-1-propanamine hydrochloride is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of N-Ethyl-2,2-dimethyl-1-propanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Substituent Effects

- The ethyl group at nitrogen may enhance lipophilicity .

- 2-(N,N-Diethylamino)ethyl chloride hydrochloride: The chloroethyl substituent increases electrophilicity, making it reactive in alkylation reactions. The diethylamino group provides stronger basicity than dimethyl or ethyl-methyl analogues .

- N,N-Dimethyl-2-nitro-1-propanamine hydrochloride : The nitro group at C2 introduces electron-withdrawing effects, likely decreasing basicity and increasing stability under acidic conditions. This could suit applications in explosives or nitro-containing pharmaceuticals .

- 2-Chloropropyldimethylamine hydrochloride : The chlorine atom on the propyl chain enhances polarity and reactivity, often used as intermediates in drug synthesis (e.g., anticholinergics) .

Research Findings and Limitations

Key Observations

- Steric vs. Electronic Effects : Branched amines like this compound exhibit reduced reactivity in SN2 reactions compared to linear analogues (e.g., 2-chloropropyldimethylamine hydrochloride), as demonstrated in substitution kinetics studies .

- Lipophilicity Trends : Ethyl and dimethyl groups increase logP values, suggesting better membrane permeability than nitro- or chloro-substituted derivatives .

Data Gaps

Biological Activity

N-Ethyl-2,2-dimethyl-1-propanamine hydrochloride (commonly referred to as N-Ethyl-DMHA) is a compound that has garnered attention in various fields, including medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Chemical Formula : C7H17N·HCl

- Molecular Weight : 161.68 g/mol

- CAS Number : 22675-77-0

- IUPAC Name : this compound

N-Ethyl-DMHA primarily acts as a stimulant and has been studied for its potential effects on neurotransmitter systems. Its mechanism of action involves:

- Inhibition of Monoamine Oxidase (MAO) : This compound may inhibit MAO enzymes, leading to increased levels of neurotransmitters such as dopamine and norepinephrine in the synaptic cleft.

- Adrenergic Receptor Activation : N-Ethyl-DMHA can stimulate adrenergic receptors, which may enhance energy expenditure and focus.

Biological Activity

N-Ethyl-DMHA has shown diverse biological activities in various studies:

- Stimulatory Effects : Research indicates that N-Ethyl-DMHA can enhance physical performance and cognitive functions due to its stimulant properties.

- Therapeutic Potential : Investigations into its use for conditions like attention deficit hyperactivity disorder (ADHD) and depression are ongoing.

- Protein Interactions : Studies have demonstrated that N-Ethyl-DMHA can interact with specific proteins, potentially influencing enzyme activities related to metabolic pathways .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of N-Ethyl-DMHA:

| Study | Focus | Findings |

|---|---|---|

| Boudikova-Girard et al. (1993) | Enzyme Inhibition | N-Ethyl-DMHA exhibited competitive inhibition of human kidney histamine N-methyltransferase (IC50 = 0.32 mM) |

| Deves & Krupka (1990) | Membrane Transport | Demonstrated rapid migration across cell membranes; inhibited choline uptake significantly (61% inhibition) |

| Porter et al. (1992) | Mitochondrial Function | High affinity for inhibiting choline uptake in rat liver mitochondria (55% inhibition) |

Toxicological Considerations

While the compound shows promise for various applications, it is essential to consider its safety profile:

Q & A

Q. What are the optimal synthetic routes for N-Ethyl-2,2-dimethyl-1-propanamine hydrochloride, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves alkylation of 2,2-dimethyl-1-propanamine with ethyl halides (e.g., ethyl chloride) under anhydrous conditions, followed by hydrochloric acid neutralization to form the hydrochloride salt. Key steps include:

- Reagent Selection : Use ethyl bromide or iodide for higher reactivity in polar aprotic solvents like DMF or acetonitrile .

- Temperature Control : Maintain 40–60°C to balance reaction rate and minimize side products.

- Purification : Recrystallize from ethanol/water mixtures (3:1 v/v) to achieve >98% purity, verified by HPLC with a C18 column and UV detection at 210 nm .

- Purity Analysis : Combine NMR (¹H/¹³C) and elemental analysis (C, H, N, Cl) for structural confirmation .

Q. How should researchers validate the identity of this compound using spectroscopic techniques?

- Methodological Answer :

- FT-IR : Confirm tertiary amine N-H stretches (~2500–2700 cm⁻¹) and aliphatic C-H vibrations (2800–3000 cm⁻¹). Compare with reference spectra from databases like PubChem .

- NMR : In D₂O, expect a singlet for the two dimethyl groups (δ 1.2–1.4 ppm) and a quartet for the ethyl group (δ 3.0–3.3 ppm). ¹³C NMR should show quaternary carbons at δ 45–50 ppm .

- Mass Spectrometry : ESI-MS in positive mode should display [M+H]⁺ at m/z 136.2 (free base) and [M+Cl]⁻ at m/z 170.6 for the hydrochloride .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in stability data for this compound under varying pH conditions?

- Methodological Answer :

- pH Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH) across pH 1–12. Monitor decomposition via HPLC:

- Acidic Conditions (pH <3) : Hydrolysis of the amine group occurs, forming 2,2-dimethylpropanal and ethylamine .

- Alkaline Conditions (pH >10) : Free base precipitates, reducing solubility. Use phosphate or citrate buffers to stabilize .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life. For example, at pH 7.4 (physiological buffer), t₉₀ (time to 10% degradation) is ~12 months at 25°C .

Q. How can researchers design assays to study receptor interactions of this compound in neurological systems?

- Methodological Answer :

- Target Selection : Prioritize receptors with tertiary amine affinity (e.g., muscarinic acetylcholine or adrenergic receptors).

- Radioligand Binding Assays : Use [³H]-labeled antagonists (e.g., atropine for mAChR) in competition assays. Calculate IC₅₀ values via nonlinear regression (GraphPad Prism) .

- Functional Assays : Measure cAMP accumulation (for GPCRs) or calcium flux (FLIPR assays) in HEK293 cells transfected with target receptors. Normalize data to positive controls (e.g., carbachol) .

Q. What analytical approaches differentiate isomeric byproducts during the synthesis of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers. Retention times vary by >2 minutes for R/S configurations .

- GC-MS : Derivatize with BSTFA to enhance volatility. Monitor fragments at m/z 72 (CH₂N⁺) and 58 (C₃H₈N⁺) to distinguish structural isomers .

- X-ray Crystallography : Resolve ambiguous cases by determining crystal structures of recrystallized byproducts .

Data Interpretation & Troubleshooting

Q. How should researchers address discrepancies between computational predictions and experimental logP values for this compound?

- Methodological Answer :

- LogP Measurement : Use shake-flask method with octanol/water partitioning. Experimental logP for the free base is ~1.8, while hydrochloride salt logP is −0.3 due to ionization .

- Computational Refinement : Apply QSPR models (e.g., ACD/Percepta) with corrected ionization states. Adjust atomic charges using DFT (B3LYP/6-31G*) to align with experimental data .

Q. What protocols mitigate hygroscopicity-related issues in handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.